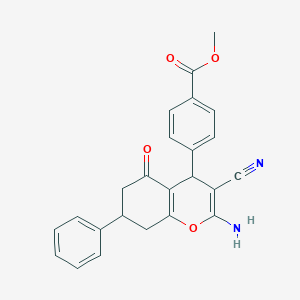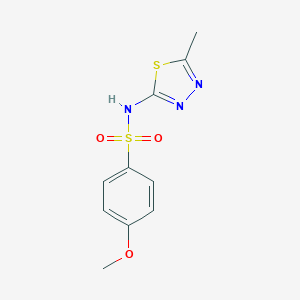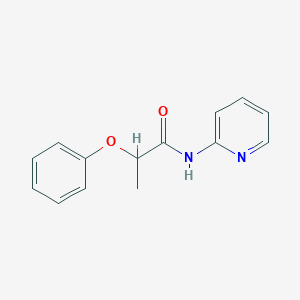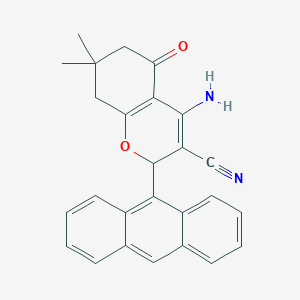
4-AMINO-2-(9-ANTHRYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL CYANIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-AMINO-2-(9-ANTHRYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines an anthryl group, a chromene core, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-2-(9-ANTHRYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 9-anthraldehyde with 4-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-AMINO-2-(9-ANTHRYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The anthryl group can be oxidized to form anthraquinone derivatives.
Reduction: The carbonyl group in the chromene core can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxyl derivatives of the chromene core.
Substitution: Various substituted amino derivatives.
Aplicaciones Científicas De Investigación
4-AMINO-2-(9-ANTHRYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthryl group.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of 4-AMINO-2-(9-ANTHRYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets. The anthryl group can intercalate into DNA, disrupting its structure and function. The amino and carbonitrile groups can form hydrogen bonds with biological macromolecules, affecting their activity. The chromene core can participate in redox reactions, generating reactive oxygen species that can induce cell death.
Comparación Con Compuestos Similares
Similar Compounds
4-aminoquinaldine: A simpler compound with an amino group and a quinoline core.
Anthraquinone derivatives: Compounds with similar anthryl groups but different functional groups.
Chromene derivatives: Compounds with similar chromene cores but different substituents.
Uniqueness
4-AMINO-2-(9-ANTHRYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL CYANIDE is unique due to its combination of an anthryl group, a chromene core, and various functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C26H22N2O2 |
|---|---|
Peso molecular |
394.5g/mol |
Nombre IUPAC |
4-amino-2-anthracen-9-yl-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C26H22N2O2/c1-26(2)12-20(29)23-21(13-26)30-25(19(14-27)24(23)28)22-17-9-5-3-7-15(17)11-16-8-4-6-10-18(16)22/h3-11,25H,12-13,28H2,1-2H3 |
Clave InChI |
FAWMGGKUDHGJDG-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(O2)C3=C4C=CC=CC4=CC5=CC=CC=C53)C#N)N)C |
SMILES canónico |
CC1(CC2=C(C(=O)C1)C(=C(C(O2)C3=C4C=CC=CC4=CC5=CC=CC=C53)C#N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-isopropylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B431161.png)
![1-[(1E)-1-[(4-ETHOXYPHENYL)IMINO]-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL]-2-PHENOXYETHAN-1-ONE](/img/structure/B431162.png)
![3-[4-(3,4-Dichlorophenyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B431164.png)
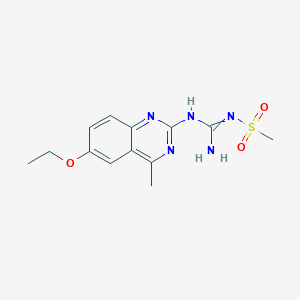
![1-Ethylchromeno[3,4-d]triazol-4-one](/img/structure/B431166.png)
![Butyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B431167.png)
![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B431168.png)
![2-[(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl]-N-(4-chlorophenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B431170.png)
![N-(4-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B431171.png)
![1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-[(4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE](/img/structure/B431172.png)
![ethyl 2-amino-3-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}propanoate](/img/structure/B431175.png)
